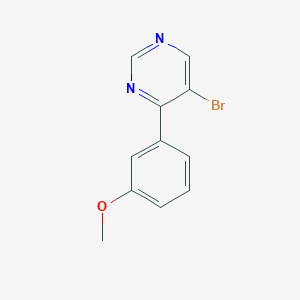

5-Bromo-4-(3-methoxyphenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Bromo-4-(3-methoxyphenyl)pyrimidine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a bromine atom and a methoxyphenyl group in the compound suggests that it could be of interest in various chemical and pharmaceutical applications due to the potential for further functionalization and the biological activity associated with halogenated aromatics and pyrimidines.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization to form the pyrimidine ring. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position can be alkylated to produce different regioisomers, which can then be separated and converted to free phosphonic acids . Although the specific synthesis of "5-Bromo-4-(3-methoxyphenyl)pyrimidine" is not detailed in the provided papers, similar brominated pyrimidine derivatives have been synthesized through reactions with elemental bromine, followed by deprotection steps .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 5-bromo-2-hydroxy pyrimidine, was investigated using density functional theory (DFT) calculations and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis . These techniques allow for the determination of molecular geometry, vibrational wavenumbers, and electronic properties, which are crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromine atom, which can be substituted in nucleophilic substitution reactions. For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves a nucleophilic substitution reaction . The bromine atom in the pyrimidine ring can also facilitate cross-coupling reactions, as seen in the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine from a 5-bromo derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-4-(3-methoxyphenyl)pyrimidine" can be inferred from related compounds. Brominated pyrimidines generally have significant antiviral and antiretroviral activities, as seen in the inhibition of retrovirus replication in cell culture by 5-substituted 2,4-diaminopyrimidine derivatives . The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule, which can be relevant for its reactivity and potential use in electronic applications . Additionally, the presence of a bromine atom can enhance the density and polarizability, affecting the compound's solubility and interaction with biological targets.

Applications De Recherche Scientifique

Antiviral Activity

5-Bromo-4-(3-methoxyphenyl)pyrimidine, when incorporated into specific pyrimidine derivatives, has shown potential in inhibiting retrovirus replication in cell culture. A study found that these compounds had pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis of Pyrimidine Derivatives

The compound has been utilized in the synthesis of various pyrimidine derivatives with potential biological activities. For example, disubstituted-5-cyano-4-hydroxypyrimidines were prepared from ethyl-β-(3-bromo-4-methoxyphenyl)-α-cyanoacrylate, showing antimicrobial and inhibitory activities against breast carcinoma cells (El-Moneim, 2014).

Synthesis of Biheterocycles

5-Bromo-4-(3-methoxyphenyl)pyrimidine has been used as a precursor in the synthesis of biheterocycles, such as (1,2,3-triazol-1-yl)methyl-pyrimidines, showcasing its versatility in organic synthesis and potential for creating compounds with varied biological activities (Aquino et al., 2017).

Antitumor Agent

In a noteworthy application, a derivative of 5-Bromo-4-(3-methoxyphenyl)pyrimidine, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, was identified as a potential antitumor agent. This compound demonstrated selective growth inhibition on MCF-7 cell line, indicating its promise as a therapeutic drug against cancer cell proliferation (Murali et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-4-(3-methoxyphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIIAQQLKMFFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650014 |

Source

|

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

CAS RN |

941294-40-2 |

Source

|

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)

![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)